molecular formula C17H16ClN3O B1453698 2-chloro-N-(3-cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide CAS No. 1050911-12-0

2-chloro-N-(3-cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide

Cat. No. B1453698
CAS RN: 1050911-12-0
M. Wt: 313.8 g/mol
InChI Key: XVIVXXDZTUSOJT-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(3-cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide” is a chemical compound with the molecular weight of 313.79 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H16ClN3O/c18-10-16 (22)20-17-14 (11-19)13-8-4-5-9-15 (13)21 (17)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2, (H,20,22) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Antimalarial Activity

Research on related compounds, such as those derived from substituted 1-phenyl-2-propanones, has demonstrated significant antimalarial potency against Plasmodium berghei in mice. These studies explore the synthesis, antimalarial activity, and quantitative structure-activity relationships, indicating the potential of related compounds in developing new antimalarial agents (Werbel et al., 1986).

Anticonvulsant Activity

A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity in animal models. These molecules were designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, demonstrating the significance of the acetamide moiety in anticonvulsant properties and suggesting a potential area for the application of related compounds (Kamiński et al., 2015).

Cardiotonic Properties

Research into dihydropyridazinone cardiotonics has identified compounds with potent positive inotropic effects in dogs, which could inform the development of new treatments for heart conditions. These compounds, including lactam analogs of known agents, show promise for their potent and long-acting oral inotropic effects, suggesting a potential application area for structurally related compounds (Robertson et al., 1986).

Heterocyclic Synthesis

The utility of related compounds, such as 2-cyano-N-(2-hydroxyethyl) acetamide, in the synthesis of novel heterocyclic systems highlights their importance as intermediates in organic synthesis. This area of research explores the preparation methods and chemical reactivity of related compounds for synthesizing a variety of synthetically useful heterocyclic systems (Gouda et al., 2015).

Anti-inflammatory Agents

Studies on benzofuran-acetamide scaffolds as potential anticonvulsant agents have also shown that some of these compounds exhibit significant anti-inflammatory activity. This suggests that related acetamide derivatives could have applications in the development of new anti-inflammatory drugs, contributing to treatments for conditions such as arthritis and other inflammatory diseases (Shakya et al., 2016).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, H335 . These codes correspond to specific hazards related to harmful ingestion, skin contact, eye damage, and respiratory irritation. Appropriate safety measures should be taken when handling this compound .

Future Directions

As the specific applications and biological activities of this compound are not detailed in the available resources, future research could focus on exploring these aspects. Given the known reactivity of cyanoacetamides, this compound could potentially be used as a precursor for synthesizing a variety of heterocyclic compounds .

properties

IUPAC Name

2-chloro-N-(3-cyano-1-phenyl-4,5,6,7-tetrahydroindol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-10-16(22)20-17-14(11-19)13-8-4-5-9-15(13)21(17)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIVXXDZTUSOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N2C3=CC=CC=C3)NC(=O)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1050911-12-0
Record name 2-chloro-N-(3-cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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